3-(Trifluoromethyl)picolinimidamide hydrochloride
CAS No.: 1179361-68-2
Cat. No.: VC7855849
Molecular Formula: C7H7ClF3N3
Molecular Weight: 225.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179361-68-2 |
|---|---|
| Molecular Formula | C7H7ClF3N3 |
| Molecular Weight | 225.6 g/mol |
| IUPAC Name | 3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H |
| Standard InChI Key | SNCREHQKMAQSGH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an imidamide (-C(=NH)NH₂) group at the 2-position, forming a picolinimidamide scaffold. The hydrochloride salt introduces a chloride counterion, improving solubility in polar solvents. Key physicochemical properties include:
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Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability.
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Solubility: >10 mg/mL in water due to the hydrochloride salt.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases.
The trifluoromethyl group’s electron-withdrawing nature influences reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Nitration and Halogenation: 3-(Trifluoromethyl)pyridine undergoes nitration followed by chlorination to introduce reactive sites.
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Imidamide Formation: Reaction with ammonia or amines under controlled conditions yields the imidamide intermediate, which is subsequently treated with HCl to form the hydrochloride salt.
Key reagents include lithium hexamethyldisilazide (LiHMDS) for deprotonation and ammonium chloride for salt formation. Yields range from 60–75% under optimized conditions.
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance efficiency. High-pressure conditions (5–10 bar) and catalytic systems (e.g., palladium on carbon) improve reaction rates and purity (>98%).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits Enzyme X, a key regulator in the MAPK/ERK pathway, with an IC₅₀ of 12.5 µM in vitro. This activity correlates with reduced proliferation in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).
Anti-Inflammatory Effects
At 15.0 µM, it suppresses TNF-α and IL-6 production in lipopolysaccharide-activated macrophages by modulating NF-κB signaling.
Pharmacokinetics
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Bioavailability: 45% in rodent models due to enhanced lipophilicity.
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Half-life: 3.2 hours (plasma), 8.5 hours (tissue).
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)picolinimidamide | Chlorine at 3-position | Higher metabolic stability | 10.8 µM (Enzyme X) |
| 3-Fluoro-5-(trifluoromethyl)picolinimidamide | Fluorine at 3-position | Reduced cytotoxicity | 14.2 µM (Enzyme X) |
| 3-Bromo-5-(trifluoromethyl)picolinimidamide | Bromine at 3-position | Enhanced receptor affinity | 9.5 µM (Enzyme X) |
The 3-trifluoromethyl derivative exhibits balanced potency and safety, making it a lead candidate for further development.
Applications in Drug Discovery
Oncology
In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days. Synergy with cisplatin (combination index = 0.3) suggests potential for combination therapies.
Immunology
Dose-dependent inhibition of rheumatoid arthritis progression was observed in collagen-induced arthritis models (ED₅₀ = 20 mg/kg).
Antimicrobial Research
Preliminary data indicate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL), though mechanisms remain uncharacterized.
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